molecular formula C8H9ClS2 B14411487 2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene CAS No. 84716-63-2

2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene

Cat. No.: B14411487
CAS No.: 84716-63-2
M. Wt: 204.7 g/mol
InChI Key: PIPITZZVUVCNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene is a heterocyclic organic compound that features a thiophene ring substituted with a but-2-en-1-ylsulfanyl group and a chlorine atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene typically involves the reaction of 5-chlorothiophene-2-thiol with but-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene ring and substituents. These interactions can lead to the modulation of biochemical pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic and industrial applications .

Properties

CAS No.

84716-63-2

Molecular Formula

C8H9ClS2

Molecular Weight

204.7 g/mol

IUPAC Name

2-but-2-enylsulfanyl-5-chlorothiophene

InChI

InChI=1S/C8H9ClS2/c1-2-3-6-10-8-5-4-7(9)11-8/h2-5H,6H2,1H3

InChI Key

PIPITZZVUVCNNM-UHFFFAOYSA-N

Canonical SMILES

CC=CCSC1=CC=C(S1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.